molecular formula C9H11BFNO3 B1418023 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid CAS No. 874219-20-2

3-(Ethylcarbamoyl)-4-fluorophenylboronic acid

Cat. No.: B1418023
CAS No.: 874219-20-2
M. Wt: 211 g/mol
InChI Key: BAEYNRHYQQRDHO-UHFFFAOYSA-N
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Description

3-(Ethylcarbamoyl)-4-fluorophenylboronic acid (CAS: 874219-20-2) is a boronic acid derivative featuring a fluorophenyl backbone substituted with an ethylcarbamoyl group at the 3-position. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to the boronic acid group's ability to form stable intermediates with transition metals like palladium . The ethylcarbamoyl moiety introduces both steric and electronic effects, which can modulate reactivity and selectivity in catalytic processes . Additionally, its structural features make it a candidate for biomedical applications, including antibacterial agents, as carbamoyl modifications are known to enhance biological activity .

Properties

IUPAC Name

[3-(ethylcarbamoyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-2-12-9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEYNRHYQQRDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660231
Record name [3-(Ethylcarbamoyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-20-2
Record name B-[3-[(Ethylamino)carbonyl]-4-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Ethylcarbamoyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Fluorophenylboronic Acids

The synthesis of fluorophenylboronic acids, such as 3-fluorophenylboronic acid , involves the conversion of fluorobromobenzene into a Grignard reagent, which is then reacted with trimethyl borate to form the boronic acid intermediate. This method can be adapted for the synthesis of other fluorophenylboronic acids by modifying the starting aryl halide.

Introduction of Carbamoyl Groups

Challenges and Considerations

  • Stability of Boronic Acids : Boronic acids are marginally stable in water, which can affect their bioavailability and handling during synthesis.
  • Selectivity and Yield : The introduction of the ethylcarbamoyl group requires careful control of reaction conditions to ensure high selectivity and yield.
  • Purification : Purification steps, such as recrystallization or chromatography, are crucial for obtaining the compound in its pure form.

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Fluorophenylboronic Acid (CAS: 1765-93-1): Lacks the ethylcarbamoyl group but shares the fluorophenyl backbone. In Suzuki-Miyaura reactions, it exhibits a high turnover frequency (TOF) of 67.1 h⁻¹ at 70°C, outperforming phenylboronic acid (TOF: ~50 h⁻¹) due to fluorine's electron-withdrawing effect, which enhances oxidative addition to palladium .
  • 3-(3-Fluorophenylcarbamoyl)phenylboronic Acid (CAS: 874288-34-3):
    The carbamoyl group is attached to a meta-fluorophenyl ring. Compared to the para-substituted analog (4-(3-fluorophenylcarbamoyl)phenylboronic acid, CAS: 874288-05-8), the para-substituted compound shows higher catalytic efficiency, likely due to reduced steric hindrance and optimized electronic interactions .

Carbamoyl Group Modifications

  • 3-(Cyclohexylcarbamoyl)-4-fluorophenylboronic Acid (CAS: 874219-24-6):
    The cyclohexyl group introduces significant steric hindrance, which may lower catalytic activity but enhance binding affinity in enzyme inhibition studies .

Halogenation Effects

  • 3-Chloro-4-fluorophenylboronic Acid (CAS: 144432-85-9):
    Chlorine substitution at the 3-position increases electron-withdrawing effects compared to fluorine. This compound demonstrates superior stability in aqueous media but lower TOF values (e.g., ~40 h⁻¹) in cross-coupling due to slower transmetallation .
  • 4-Carboxy-3-fluorophenylboronic Acid (CAS: Not listed): The carboxylic acid group enhances water solubility but reduces reactivity in organic solvents, limiting its utility in non-polar reaction systems .

Biological Activity

3-(Ethylcarbamoyl)-4-fluorophenylboronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological applications. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an ethylcarbamoyl group and a fluorine atom. Its properties make it a valuable reagent in organic synthesis and a candidate for drug development.

  • Molecular Formula : C₉H₁₃B F N O₂
  • Molecular Weight : 202.01 g/mol
  • Structure : The compound contains a boronic acid moiety, which is known for its reactivity in various chemical transformations, particularly in Suzuki-Miyaura coupling reactions.

The mechanism of action of this compound primarily involves its role as a boron-containing compound in biochemical pathways. Boronic acids are known to interact with diols, which can lead to the modulation of various biological processes, including enzyme inhibition and cellular signaling pathways.

Antitumor Activity

Research has indicated that derivatives of phenylboronic acids, including this compound, exhibit antitumor activity. A study demonstrated that compounds with similar structures showed significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-725Apoptosis induction
Compound BHeLa30Cell cycle arrest
This compoundMCF-7TBDTBD

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. Boronic acids are known to inhibit proteasome activity, which is crucial for cellular protein degradation. This inhibition can lead to the accumulation of regulatory proteins that may induce apoptosis in cancer cells.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    A series of studies evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound could induce apoptosis at concentrations lower than those required for traditional chemotherapeutics.
  • Kinase Inhibition Assays :
    In kinase inhibition assays, related compounds exhibited selective inhibition against specific kinases involved in cancer progression. Further studies are needed to determine the selectivity profile of this compound.

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development:

  • Drug Design : Its ability to modulate biological pathways positions it as a potential lead compound for developing new anticancer therapies.
  • Glucose-Sensitive Drug Delivery : Research indicates that modifications to boronic acids can enhance their glucose sensitivity, making them suitable for targeted drug delivery systems in diabetes management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling ethylcarbamoyl groups to fluorophenylboronic acid precursors. Key steps include:

  • Protection of the boronic acid : Use pinacol ester protection (e.g., 3-Fluoro-4-hydroxyphenylboronic acid pinacol ester, CAS 760990-08-7 ) to prevent side reactions during amide bond formation.
  • Amidation : React 3-fluoro-4-boronophenyl intermediates with ethyl isocyanate under anhydrous conditions. Catalytic amounts of DMAP or HOBt can enhance coupling efficiency .
  • Deprotection : Hydrolyze the pinacol ester using acidic conditions (e.g., HCl/THF) to regenerate the boronic acid .
  • Yield Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the ethylcarbamoyl group (amide proton at δ ~6.5–7.0 ppm) and boronic acid moiety (B-OH protons at δ ~5–7 ppm in DMSO-d6) .
  • HPLC-MS : To assess purity (>97%) and detect anhydride byproducts (common in boronic acids) .
  • FT-IR : Look for B-O stretching (~1350 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .

Q. What storage conditions are critical for maintaining stability?

  • Methodological Answer : Store at 0–6°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis . Use amber vials to avoid photodegradation. For long-term storage, convert to the pinacol ester form (stable at RT) and regenerate as needed .

Advanced Research Questions

Q. How does the ethylcarbamoyl substituent influence Suzuki-Miyaura cross-coupling reactivity?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing fluorophenyl and carbamoyl groups reduce electron density at boron, slowing transmetalation. Use Pd(PPh3_3)4_4 or XPhos precatalysts to enhance reactivity .
  • Steric Hindrance : The ethyl group may hinder coupling with bulky aryl halides. Optimize ligand choice (e.g., SPhos for sterically hindered substrates) .
  • Case Study : Compare coupling rates with 4-Fluorophenylboronic acid (CAS 1765-93-1) .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Studies : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), partial charges, and Fukui indices. Compare with experimental 11^{11}B NMR shifts to validate models .
  • Reactivity Insights : The carbamoyl group increases electrophilicity at the boron atom, favoring nucleophilic attack in cross-couplings .
  • Table : Computed vs. Experimental Properties
PropertyDFT ValueExperimental Value
B-O Bond Length (Å)1.361.35 (XRD)
HOMO Energy (eV)-6.8-6.5 (CV)

Q. How do structural modifications (e.g., substituent position) affect biological activity?

  • Methodological Answer :

  • SAR Analysis : Test derivatives against targets like kinases or proteases. For example:
CompoundTargetIC50_{50} (µM)Activity
3-(Ethylcarbamoyl)-4-F-PhBKYN-3-OHase12.5Neuroprotective
4-Fluorophenylboronic acidCancer Proteins10.0Antiproliferative
  • Key Modifications : Replace fluorine with Cl or CF3_3 to alter lipophilicity (logP) and membrane permeability .

Q. How can researchers resolve contradictions in reported reactivity data?

  • Methodological Answer :

  • Systematic Variability Testing : Control moisture levels (boronic acids hydrolyze readily) and catalyst batches.
  • Contradiction Example : Discrepancies in Suzuki coupling yields may arise from residual water in solvents. Use molecular sieves or anhydrous DMF .
  • Collaborative Validation : Share protocols via platforms like Zenodo to ensure reproducibility.

Data Contradiction Analysis

  • Issue : Conflicting IC50_{50} values for similar boronic acids in enzyme assays.
  • Resolution :
    • Standardize Assay Conditions : Use identical buffer pH, temperature, and enzyme sources.
    • Control Experiments : Include 4-Fluorophenylboronic acid (CAS 1765-93-1) as a benchmark .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Ethylcarbamoyl)-4-fluorophenylboronic acid
Reactant of Route 2
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3-(Ethylcarbamoyl)-4-fluorophenylboronic acid

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